Welcome to the BenchChem Online Store!
molecular formula C9H12N2O2S B8415959 5-Cyclopropylamino-thiazole-4-carboxylic acid ethyl ester

5-Cyclopropylamino-thiazole-4-carboxylic acid ethyl ester

Cat. No. B8415959
M. Wt: 212.27 g/mol
InChI Key: WAECVMXNDLPBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07678818B2

Procedure details

To a vigorously stirred solution of 311 mg of potassium tert-butylate (2.77 mmol) in THF (5 ml) were slowly added 5 ml of a THF-solution of 300 mg of ethyl isocyanoacetate (2.52 mmol) and 250 mg of cyclopropyl isothiocyanate (2.52 mmol) at −20° C. The mixture was stirred for 15 min at −20° C. and was then allowed to warm to 0° C. in 1.5 h before 0.3 ml of acetic acid were added. The reaction mixture was concentrated in vacuo to give a residue which was purified by flash column chromatography (heptane/ethyl acetate 95:5 to 75:25) to give 5-cyclopropylamino-thiazole-4-carboxylic acid ethyl ester (198 mg, 37%) as a yellow oil. MS (ISP) 213.1 (M+H)+.
Quantity
311 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[C-:8].[CH:15]1([N:18]=[C:19]=[S:20])[CH2:17][CH2:16]1.C(O)(=O)C>C1COCC1>[CH2:13]([O:12][C:10]([C:9]1[N:7]=[CH:8][S:20][C:19]=1[NH:18][CH:15]1[CH2:17][CH2:16]1)=[O:11])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
311 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Three
Name
Quantity
250 mg
Type
reactant
Smiles
C1(CC1)N=C=S
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (heptane/ethyl acetate 95:5 to 75:25)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CSC1NC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 198 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.